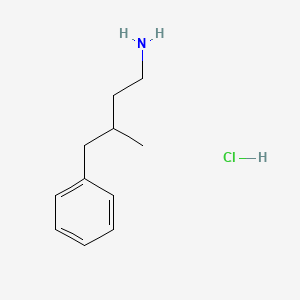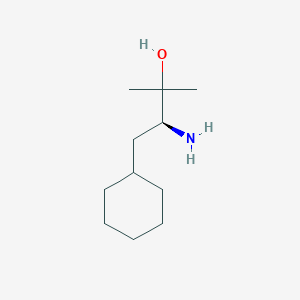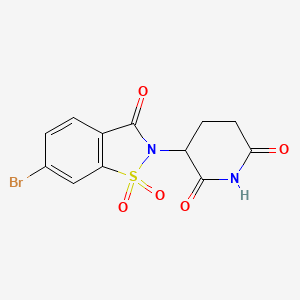![molecular formula C7H13Cl2N3O2 B13468537 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a ligand in the study of enzyme-substrate interactions and receptor bindingIndustrially, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, leading to vasodilation and increased permeability of blood vessels .
Vergleich Mit ähnlichen Verbindungen
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride can be compared with other imidazole derivatives, such as methyl 1-[2-(methylamino)ethyl]-1H-imidazole-5-carboxylate dihydrochloride . While both compounds share a similar core structure, their unique substituents confer different chemical properties and applications. The presence of the carboxylic acid group in this compound makes it more suitable for certain biological applications, whereas the ester group in methyl 1-[2-(methylamino)ethyl]-1H-imidazole-5-carboxylate dihydrochloride may be preferred in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H13Cl2N3O2 |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
1-[2-(methylamino)ethyl]imidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-8-2-3-10-4-6(7(11)12)9-5-10;;/h4-5,8H,2-3H2,1H3,(H,11,12);2*1H |
InChI-Schlüssel |
OQKXRKBSLXLKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1C=C(N=C1)C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)




![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)


![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)

![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)

